![molecular formula C12H13F2N3O B2927659 2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1708780-66-8](/img/structure/B2927659.png)
2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole . It is a solid substance with a molecular weight of 333.32 . It is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(2,4-Difluorophenyl)oxiran-2-yl as a key intermediate . A specific synthesis process involves heating a reaction mixture of this intermediate and trimethylsulfoxonium iodide at 60 °C for 4 hours .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-triazole ring attached to a 2,4-difluorophenyl group and a propan-2-ol group . The InChI code for this compound is 1S/C11H9F2N3O.CH4O3S/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16;1-5(2,3)4/h1-3,6-7H,4-5H2;1H3,(H,2,3,4) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 333.32 . It is stored at room temperature in an inert atmosphere .Scientific Research Applications
Comprehensive Analysis of Scientific Research Applications of 2-{1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-Triazol-4-yl}propan-2-ol
The compound “2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol” is a molecule of interest in various scientific research fields due to its unique chemical structure. Below is a detailed analysis of its potential applications across different scientific domains.
Antifungal Agent Development
TAK-456: , an analog of the compound, has been identified as a promising antifungal agent . The optically active azole derivative exhibits significant potential in treating fungal infections, with clinical trials suggesting its efficacy.
Synthesis of Stereoisomers
Research into the synthesis of stereoisomers of TAK-456 has provided insights into the stereochemical aspects of drug development . This work is crucial for understanding the relationship between molecular structure and pharmacological activity.
Metabolite Analysis
Studies have also focused on the metabolites of TAK-456 , identifying major metabolites in the liver homogenate and assessing their antifungal activity . This is vital for drug safety and efficacy evaluations.
Practical Synthesis Routes
The development of practical synthesis routes for the compound and its analogs is another key area of application . These methods are essential for large-scale production and commercialization of pharmaceuticals.
Stereocontrolled Synthesis
The stereocontrolled synthesis of the compound has been explored to produce specific enantiomers . This research is important for creating drugs with desired therapeutic effects and minimal side effects.
Antifungal Activity Assessment
The compound’s antifungal activity has been tested against various fungal strains to determine its spectrum of activity and potency . This information helps in designing targeted antifungal therapies.
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound . Such studies are crucial for determining the appropriate dosage and administration frequency.
Optically Active Azole Derivatives
Finally, the compound serves as a key intermediate in the synthesis of optically active azole derivatives . These derivatives are a class of compounds with a wide range of therapeutic applications.
Safety And Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
properties
IUPAC Name |
2-[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c1-12(2,18)11-7-17(16-15-11)6-8-3-4-9(13)5-10(8)14/h3-5,7,18H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRJOUDVCSYPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2927578.png)
![2-{8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2927581.png)
![(2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2927583.png)
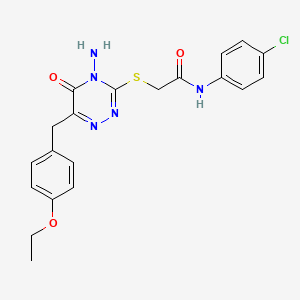
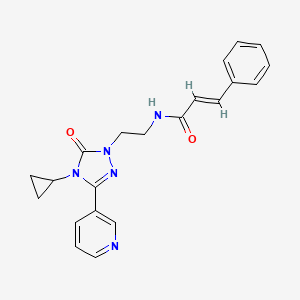
![7-Ethyl-3,4,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2927588.png)
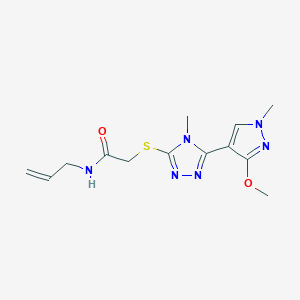
![5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B2927590.png)
![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)
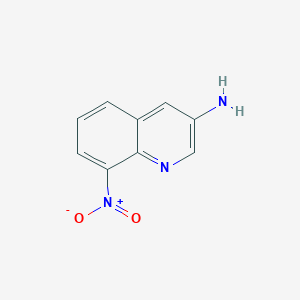
![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2927594.png)

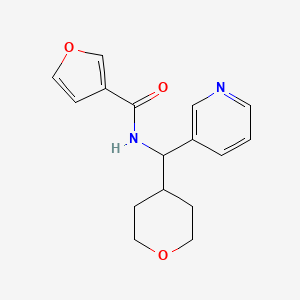
![2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}imidazolidine-1-carboxamide](/img/structure/B2927598.png)